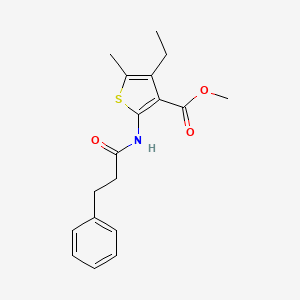

METHYL 4-ETHYL-5-METHYL-2-(3-PHENYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

CAS No.: 418785-71-4

Cat. No.: VC4207994

Molecular Formula: C18H21NO3S

Molecular Weight: 331.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 418785-71-4 |

|---|---|

| Molecular Formula | C18H21NO3S |

| Molecular Weight | 331.43 |

| IUPAC Name | methyl 4-ethyl-5-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C18H21NO3S/c1-4-14-12(2)23-17(16(14)18(21)22-3)19-15(20)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3,(H,19,20) |

| Standard InChI Key | QNZDRXRCHUJQBM-UHFFFAOYSA-N |

| SMILES | CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C |

Introduction

Molecular Composition

The compound consists of:

-

A thiophene core (a sulfur-containing heterocyclic aromatic ring).

-

Substituents including a methyl group at position 5, an ethyl group at position 4, and a phenylpropanamido group at position 2.

-

A methyl ester functional group attached to position 3.

Key Features

-

Molecular Formula:

-

Molecular Weight: Approximately 319.42 g/mol

-

Functional Groups:

-

Amide (-CONH-) group contributing to hydrogen bonding potential.

-

Ester (-COOCH_3) group offering reactivity for further derivatization.

-

Synthesis Pathways

The synthesis of methyl 4-ethyl-5-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. While specific experimental details for this compound are unavailable in the provided sources, general methodologies for thiophene derivatives are widely documented.

General Synthesis Steps

-

Formation of the Thiophene Core:

-

Thiophene derivatives are often synthesized via cyclization reactions involving sulfur sources (e.g., elemental sulfur) and carbon-based precursors such as diketones or esters.

-

-

Functionalization:

-

Alkylation reactions introduce the ethyl and methyl groups at positions 4 and 5 of the thiophene ring.

-

Amidation reactions attach the phenylpropanamido group at position 2.

-

-

Esterification:

-

The carboxylic acid at position 3 is converted into a methyl ester using reagents like methanol and an acid catalyst.

-

Characterization Techniques

To confirm the structure and purity of the compound, several analytical methods are employed:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR provide insights into hydrogen and carbon environments, confirming substituent positions.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as amides (C=O stretch around ~1650 cm) and esters (~1735 cm).

-

Mass Spectrometry (MS)

Determines molecular weight and fragmentation patterns, aiding in structural elucidation.

Elemental Analysis

Confirms the empirical formula by quantifying carbon, hydrogen, nitrogen, oxygen, and sulfur content.

Biological Applications

Thiophene derivatives have demonstrated significant pharmacological activities due to their versatile chemical frameworks.

Potential Activities

While specific studies on methyl 4-ethyl-5-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate are lacking, similar compounds exhibit:

-

Analgesic Effects: Some thiophene carboxylic acid derivatives have shown higher efficacy than standard drugs like metamizole .

-

Anti-inflammatory Properties: Molecular docking studies suggest thiophene-based compounds can inhibit enzymes like 5-lipoxygenase .

-

Anticancer Potential: Thiophene derivatives have been evaluated for apoptosis-inducing effects in breast cancer models .

Comparative Data Table

| Property | Methyl 4-Ethyl-5-Methyl Thiophene Derivative | General Thiophene Derivatives |

|---|---|---|

| Molecular Formula | Varies | |

| Key Functional Groups | Amide, Ester | Amide, Nitro, Hydroxyl |

| Pharmacological Potential | Analgesic, Anti-inflammatory | Analgesic, Antitumor |

| Common Characterization Methods | NMR, IR, MS | NMR, IR, MS |

| Synthetic Complexity | Moderate | Moderate to High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume